molecular formula C18H18F3NO3 B2358670 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1797899-56-9

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2358670
M. Wt: 353.341
InChI Key: UVBDGXXZUBSMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(trifluoromethyl)benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects on the human body. This compound has been studied extensively for its potential use in scientific research and is known to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Scientific Research Applications

Supramolecular Structures

A study by Lightfoot, Mair, Pritchard, and Warren (1999) explored the structural organization of related compounds, showcasing how aryl rings self-assemble into π-stacks surrounded by triple helical networks of hydrogen bonds. This novel organizational motif suggests potential applications in designing new materials with unique properties, such as columnar liquid crystals (Lightfoot et al., 1999).

Chemical Synthesis and Reactions

Doi, Shirai, and Sato (1997) investigated the reactions of related benzamides, revealing the formation of both normal and abnormal products in the Bischler–Napieralski isoquinoline synthesis. Their findings contribute to a deeper understanding of reaction mechanisms and could inform the synthesis of novel compounds for various applications (Doi et al., 1997).

Neuroleptic Activity

Research by Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) on benzamides related to neuroleptic drugs indicated that specific structural modifications can significantly enhance their activity. This suggests potential therapeutic applications in treating psychosis and improving the design of drugs with fewer side effects (Iwanami et al., 1981).

Dopamine-D2 Antagonists

Hall, Köhler, and Gawell (1985) studied the binding properties of eticlopride, a benzamide derivative, revealing its high affinity and selectivity for dopamine-D2 receptors in the rat brain. This highlights the potential of such compounds in researching neurological disorders and developing treatments (Hall et al., 1985).

Molecular Structure and Antioxidant Activity

Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, and Kepekçi (2015) analyzed the molecular structure and antioxidant properties of a novel benzamide derivative, providing insights into its potential as an antioxidant agent. The study used X-ray diffraction and DFT calculations, indicating applications in understanding and designing antioxidant compounds (Demir et al., 2015).

Organogels and Molecular Aggregation

Wu, Xue, Shi, Chen, and Li (2011) investigated the gelating properties of perylenetetracarboxylic diimide compounds, revealing the roles of amphiphilic properties and side-chain conformations in controlling gelation. This research may aid in the design of novel organogels for various applications (Wu et al., 2011).

properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-24-15-8-4-5-12(10-15)16(25-2)11-22-17(23)13-6-3-7-14(9-13)18(19,20)21/h3-10,16H,11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBDGXXZUBSMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(trifluoromethyl)benzamide

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